molecular formula C12H19N3O2S B8012374 tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate

tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate

Cat. No.: B8012374
M. Wt: 269.37 g/mol
InChI Key: OMBSPLFLJONFRP-UHFFFAOYSA-N
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Description

tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate (CAS: 1781357-63-8) is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core substituted with an amino group at position 6 and a tert-butyl carbamate moiety at position 2. Its molecular formula is C₁₂H₁₉N₃O₂S, with a molecular weight of 281.36 g/mol. This compound is widely used as a key intermediate in medicinal chemistry, particularly in synthesizing dopamine receptor agonists and antileukemic agents . Its structural rigidity and stereochemical complexity make it valuable for designing bioactive molecules with enhanced selectivity and metabolic stability.

Properties

IUPAC Name

tert-butyl N-(6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h7H,4-6,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBSPLFLJONFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit antimicrobial properties. Specifically, tert-butyl derivatives have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the structure of benzothiazole can enhance its antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties
Benzothiazole derivatives are being explored for their anticancer potential. Studies have indicated that compounds similar to tert-butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate can inhibit tumor growth in vitro and in vivo. For instance, a derivative was found to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects
Recent studies suggest that benzothiazole derivatives may offer neuroprotective effects. Research involving animal models has shown that these compounds can reduce neuroinflammation and protect neuronal cells from oxidative stress, which is critical in conditions like Alzheimer's disease .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential use as a biopesticide. Studies have indicated that similar compounds can effectively target pest species while being less harmful to non-target organisms .

Material Science

Polymer Synthesis
This compound can be utilized in the synthesis of polymers with specific properties. For example, incorporating benzothiazole units into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research has demonstrated that polymers derived from such compounds exhibit improved performance in high-temperature applications .

Data Tables

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
tert-butyl (6-amino...)E. coli32 µg/mL
tert-butyl (6-amino...)S. aureus16 µg/mL
tert-butyl (6-amino...)P. aeruginosa64 µg/mL

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and tested their anticancer activity against several cancer cell lines. The study found that one derivative exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects
A research article highlighted the neuroprotective effects of benzothiazole derivatives in a mouse model of Alzheimer's disease. The compound was administered over four weeks, resulting in significant reductions in amyloid-beta plaques and improved cognitive function compared to the control group .

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. One of the primary targets is tubulin, a protein involved in cell division. The compound binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in its anticancer activity, as it prevents the proliferation of cancer cells.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate are best contextualized by comparing it to analogues within the tetrahydrobenzo[d]thiazole and carbamate-protected amine families. Below is a detailed analysis supported by data tables.

Structural Analogues and Their Properties
Compound Name CAS Number Key Structural Differences Purity (%) Solubility Application Reference
This compound 1781357-63-8 Amino group at position 6; Boc-protected 95 DCM, THF, DMF Dopamine agonist intermediate
tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate 1253654-37-3 Bromo substitution at position 2 N/A Low in H₂O Halogenated intermediate
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-05-0 Thiazolo-pyridine fused ring system N/A Ethanol, DCM Kinase inhibitor scaffold
(S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide N/A Hydroxyl group at position 6; acetylated amine >98 Methanol, DMSO Enantioselective synthesis

Key Observations :

  • Substituent Effects: Bromination (CAS: 1253654-37-3) reduces solubility in aqueous media compared to the amino-Boc derivative .
  • Ring System Modifications : Thiazolo-pyridine derivatives (CAS: 365996-05-0) exhibit distinct pharmacological profiles due to altered π-π stacking and hydrogen-bonding capabilities .
  • Stereochemical Influence : Enantiopure analogues like (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide are critical for receptor-targeted drug design, as seen in dopamine agonist syntheses .

Biological Activity

tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological properties of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₂H₁₉N₃O₂S
  • Molecular Weight: 269.36 g/mol
  • CAS Number: 1781357-63-8

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • The compound has demonstrated significant antibacterial properties against various strains of bacteria. Notably, it was found to be more effective than traditional antibiotics like ampicillin and streptomycin in certain assays .
    • A study reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition:
    • The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them viable targets for antibiotic development.
    • In vitro studies showed IC₅₀ values in the low micromolar range (0.0033 to 0.046 μg/mL), suggesting potent enzyme inhibition capabilities .
  • Selectivity and Toxicity:
    • Importantly, the compound exhibited selectivity towards bacterial enzymes without affecting human topoisomerases, which points to its potential for reduced toxicity in human applications .
    • Toxicity assays on HepG2 human liver cells indicated that the compound is not toxic at effective concentrations .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.008
Streptococcus pneumoniae0.03
Escherichia coliNot effective

Case Studies

  • Study on DNA Gyrase Inhibition:
    A detailed investigation into the inhibitory effects of this compound on E. coli DNA gyrase revealed an IC₅₀ of 12 μM . The study emphasized the importance of the 2-amino-thiazole moiety in facilitating this inhibition through specific interactions with the enzyme's active site.
  • Broad-Spectrum Antibacterial Activity:
    Another research effort highlighted the broad-spectrum activity of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The derivatives were noted for their ability to inhibit both GyrB and ParE simultaneously .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is achieved by using enantiomerically pure starting materials and controlling reaction conditions. For example, (S)- or (R)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine is reacted with Boc₂O in THF at 0°C to minimize racemization. Column chromatography (silica gel, 60–120 mesh) and TLC monitoring are critical for purification .

Q. How can researchers optimize the Boc protection step to improve yield and purity?

  • Methodological Answer : Optimize stoichiometry (1.1 eq Boc₂O per amine group) and reaction time (overnight at room temperature). Use anhydrous solvents (THF) and triethylamine (3 eq) as a base to neutralize HCl byproducts. Post-reaction, extract with ethyl acetate and wash with saturated NaHCO₃ to remove unreacted reagents .

Q. What spectroscopic techniques are most effective for confirming the structure of derivatives?

  • Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and ESI-MS. For example, ¹H NMR in DMSO-d₆ resolves diastereotopic protons (δ 1.1–2.8 ppm for cyclohexyl protons), while ¹³C NMR confirms carbamate carbonyl signals (δ 154–166 ppm). High-resolution MS validates molecular ion peaks .

Advanced Research Questions

Q. How does the substitution pattern on the aryl carboxamide moiety influence anti-leukemic activity?

  • Methodological Answer : Meta and para substituents enhance activity by improving hydrophobic interactions with target proteins, while ortho substituents cause steric hindrance. Evaluate via MTT assays (IC₅₀ in leukemia cell lines), LDH release (membrane integrity), and cell cycle analysis (G1/S arrest). For example, para-fluorobenzamide derivatives show 10-fold higher potency than ortho-substituted analogs .

Q. What experimental strategies evaluate dual kinase inhibitory activity (e.g., CK2 and GSK3β)?

  • Methodological Answer : Use the Z′-LYTE™ kinase assay with recombinant human CK2α/GSK3β. Prepare test compounds in DMSO (1–100 μM) and measure phosphorylation using fluorescence resonance energy transfer (FRET). Normalize inhibition to staurosporine controls. IC₅₀ values <1 μM indicate high potency .

Q. How should researchers address cytotoxicity data discrepancies between tumor cell lines?

  • Methodological Answer : Perform dose-response curves across 6+ cell lines (e.g., PC-3, K562) to identify lineage-specific effects. Use hierarchical clustering of IC₅₀ values to group compounds by mechanism. Validate outliers via kinase profiling (e.g., c-Met, VEGFR-2) to rule off-target effects .

Q. What computational approaches predict binding affinity to targets like c-Met kinase?

  • Methodological Answer : Conduct QSAR studies with descriptors like logP, polar surface area, and H-bond donors. Molecular docking (AutoDock Vina) into c-Met’s ATP-binding pocket (PDB: 3LQ8) identifies key interactions (e.g., π-π stacking with Tyr-1230). Validate predictions with SPR or ITC binding assays .

Key Notes

  • Citations : All methods are referenced to peer-reviewed syntheses and assays in the provided evidence.
  • Depth : Questions address synthesis, SAR, and translational validation, aligning with NIH rigor criteria.

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